Nordracorubin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nordracorubin is a naturally occurring compound found in the resin of the Dragon’s Blood tree, specifically from the species Daemonorops draco and Dracaena cochinchinensis . It is a quinone methide and is known for its vibrant red color. This compound is part of a group of substances that have been used in traditional medicine for their various therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nordracorubin involves several steps, starting from simpler organic compounds. One common method involves the use of flavonoid precursors, which undergo a series of oxidation and cyclization reactions to form the quinone methide structure . The reaction conditions typically require the presence of strong oxidizing agents and controlled temperatures to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound is often achieved through the extraction from natural sources, particularly the resin of Dragon’s Blood trees. The resin is collected, purified, and then subjected to various chemical processes to isolate this compound . Advanced techniques such as liquid chromatography and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Nordracorubin undergoes several types of chemical reactions, including:

Reduction: The compound can be reduced using agents like sodium borohydride, leading to the formation of reduced quinone methides.

Substitution: Various substitution reactions can occur, where functional groups on the this compound molecule are replaced with other groups, often using catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride.

Catalysts: Acid or base catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as reduced quinone methides and substituted this compound compounds .

Scientific Research Applications

Nordracorubin has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying quinone methide chemistry and its reactivity.

Medicine: Traditional medicine uses this compound for its blood circulation and hemostatic properties.

Industry: The compound is used in the production of natural dyes and pigments due to its vibrant red color.

Mechanism of Action

The mechanism of action of nordracorubin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its therapeutic effects . For example, this compound has been shown to bind to the APOBEC3B enzyme, inhibiting its activity and potentially reducing cancer cell proliferation .

Comparison with Similar Compounds

Nordracorubin is similar to other quinone methides such as dracorubin and nordracorhodin . it is unique in its specific structure and reactivity. Compared to dracorubin, this compound has different substitution patterns on its aromatic rings, leading to distinct chemical and biological properties . Other similar compounds include various flavonoid derivatives found in Dragon’s Blood resin .

Biological Activity

Nordracorubin is a bioactive compound derived from Daemonorops draco, commonly known as dragon's blood, a resin obtained from several species of the Daemonorops genus. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment. This article will explore the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and relevant case studies.

Chemical Composition and Sources

This compound is one of the key constituents of dragon's blood resin, which has been used traditionally in various cultures for its medicinal properties. The resin is noted for its rich composition, including flavonoids, phenolic compounds, and other phytochemicals that contribute to its therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including acute myeloid leukemia (AML) cells. For example, a study demonstrated that treatment with dragon's blood resin, which contains this compound, led to apoptosis in U937 and THP-1 AML cell lines. This was evidenced by increased levels of reactive oxygen species (ROS) and upregulation of apoptosis-related proteins such as cleaved caspase-3 and poly(ADP-ribose) polymerase (PARP) .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells by modulating mitochondrial membrane potential and activating caspase pathways .

- ROS Generation : The compound increases ROS levels within cells, which can lead to oxidative stress and subsequent cell death .

- Gene Regulation : It has been suggested that this compound influences the expression of miR-216b, a microRNA involved in regulating apoptosis through targeting oncogenes like c-Jun .

Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on AML Cells : In a controlled experiment, AML cell lines treated with varying concentrations of dragon's blood exhibited a dose-dependent decrease in cell viability. At concentrations of 25 µg/ml and 50 µg/ml, cell survival rates dropped significantly, demonstrating the compound's potent cytotoxicity .

- Binding Affinity Studies : Computational docking studies indicated that this compound shows strong binding affinity to specific cancer-related proteins such as PIM1 kinase. This suggests its potential as a targeted therapeutic agent in cancer treatment .

- In Silico Predictions : PASS (Prediction of Activity Spectra for Substances) analysis predicted various biological activities for this compound, further supporting its potential use in drug development against cancer .

Summary Table of Biological Activities

Properties

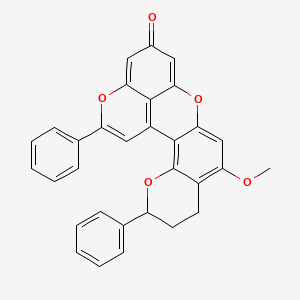

CAS No. |

35290-22-3 |

|---|---|

Molecular Formula |

C31H22O5 |

Molecular Weight |

474.5 g/mol |

IUPAC Name |

9-methoxy-5,19-diphenyl-4,12,18-trioxapentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(21),2,8,10,13,16,19-heptaen-15-one |

InChI |

InChI=1S/C31H22O5/c1-33-25-17-28-30(31-21(25)12-13-23(36-31)18-8-4-2-5-9-18)22-16-24(19-10-6-3-7-11-19)34-26-14-20(32)15-27(35-28)29(22)26/h2-11,14-17,23H,12-13H2,1H3 |

InChI Key |

ZKOTWKIEVACBFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2CCC(OC2=C3C(=C1)OC4=CC(=O)C=C5C4=C3C=C(O5)C6=CC=CC=C6)C7=CC=CC=C7 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.